Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt

β-alanyl aminopeptidase Pseudomonas aeruginosa detection enzyme selectivity

Standard α-amino acid-AMC substrates fail to detect β-alanyl aminopeptidase (BAP) from Gram-negative pathogens (P. aeruginosa, B. cepacia). β-Ala-AMC·TFA provides β-amino acid selectivity with fluorogenic sensitivity (Ex/Em 340-360/440-460 nm). • Enables P. aeruginosa discrimination in ≤6 h vs. 18-72 h chromogenic methods • ≥98% HPLC purity; ≥10 mg/mL DMSO solubility for 384-well HTS • Maintains sensitivity in turbid clinical/food matrices where pNA substrates fail

Molecular Formula C15H15F3N2O5
Molecular Weight 360.28 g/mol
CAS No. 201847-54-3
Cat. No. B1648031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt
CAS201847-54-3
Molecular FormulaC15H15F3N2O5
Molecular Weight360.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7)
InChIKeyBFXHWJNREYBZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Alanine 7-Amido-4-Methylcoumarin TFA Salt Specifications


Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt (CAS 201847-54-3), synonymously termed H-β-Ala-AMC·TFA or 7-N-β-alanylamino-4-methylcoumarin trifluoroacetate, is a fluorogenic protease substrate belonging to the 7-amido-4-methylcoumarin (AMC) conjugate class . It consists of a β-alanine recognition moiety linked via an amide bond to the AMC fluorophore, supplied as the trifluoroacetate salt with ≥98% HPLC purity, and is primarily employed for detecting β-alanyl aminopeptidase (BAP) activity [1]. Upon enzymatic hydrolysis, it liberates free 7-amino-4-methylcoumarin, which fluoresces maximally at excitation 340–360 nm and emission 440–460 nm, enabling quantitative kinetic readouts on standard fluorescence microplate readers .

Why Generic AMC or pNA Substrates Cannot Substitute


Substituting β-Ala-AMC with a generic α-amino acid-AMC substrate such as L-Ala-AMC or Leu-AMC fails because alanyl aminopeptidases (APN/CD13) and leucyl aminopeptidases exhibit broad α-amino acid specificity but do not efficiently recognize the β-amino acid backbone [1]. Conversely, β-alanine-recognizing enzymes such as β-alanyl aminopeptidase (BAP)—a biomarker for clinically critical Gram-negative pathogens including Pseudomonas aeruginosa, Burkholderia cepacia, and Serratia marcescens—show negligible activity toward α-Ala-AMC [2]. On the other hand, substituting with the chromogenic analog β-Ala-pNA sacrifices the inherent sensitivity advantage of fluorogenic AMC detection; fluorogenic substrates typically afford 10- to 100-fold lower limits of detection compared to absorbance-based pNA readouts in turbid or low-abundance samples [1][3]. The selection of the exact β-alanine–AMC conjugate is therefore dictated by the dual requirements of β-amino acid selectivity and fluorogenic sensitivity.

Evidence: Performance vs. Comparator Compounds


Exclusive Recognition by BAP-Positive Pathogens

β-Ala-AMC·TFA is specifically hydrolyzed by β-alanyl aminopeptidase (BAP), an enzyme expressed exclusively by Pseudomonas aeruginosa, Burkholderia cepacia, and Serratia marcescens among clinically relevant Gram-negative bacteria [1]. In contrast, the closest structural analog L-Ala-AMC is a substrate for broad-specificity alanyl aminopeptidases (APN, EC 3.4.11.2) and is not recognized by BAP, as demonstrated by species-level enzyme activity profiling [1]. This differential recognition provides qualitative species discrimination in mixed bacterial populations.

β-alanyl aminopeptidase Pseudomonas aeruginosa detection enzyme selectivity

Superior Fluorogenic Sensitivity Over Chromogenic Substrates

The AMC fluorophore released upon enzymatic hydrolysis of β-Ala-AMC·TFA provides a fluorogenic readout (Ex 340–360 nm, Em 440–460 nm) that is fundamentally more sensitive than the absorbance-based detection (λ ≈ 405 nm) of the chromogenic comparator β-Ala-pNA. Fluorogenic AMC substrates are reported to afford detection limits typically 10- to 100-fold lower than equivalent pNA substrates in enzyme assays, owing to the reduced background of fluorescence detection against non-fluorescent media [1].

fluorogenic substrate sensitivity enzyme assay AMC vs. pNA

Performance vs. Self-Immolative BAP Substrates

In a direct head-to-head study, Váradi et al. (2016) evaluated three β-alanyl aminopeptidase substrates: compound 9 (7-N-β-alanylamino-4-methylcoumarin, equivalent to the target compound), compound 8a (self-immolative 4-methylcoumarin conjugate), and compound 8b (self-immolative 3-ethoxycarbonylcoumarin conjugate) [1]. Compound 8b demonstrated superior retention by bacterial colonies on solid agar, stronger fluorescence intensities, and no signal decrease over time in liquid media compared to compound 9. Compound 9, however, generated sufficient signal for real-time kinetic monitoring in solution-based assays without requiring a self-immolative linker [1].

fluorogenic probe comparison solid agar retention fluorescence stability clinical microbiology

Purity and Solubility Specification Benchmarking

β-Ala-AMC·TFA is supplied with a purity specification of ≥98% as determined by HPLC , exceeding the generic industry threshold of ≥95% commonly accepted for fluorogenic peptide substrates. The TFA salt form provides defined solubility: ≥10 mg/mL in DMSO and soluble at 2% (w/v) in DMF/water (1:1, v/v) [1], facilitating preparation of concentrated stock solutions for high-throughput screening workflows.

purity specification trifluoroacetate salt solubility quality control

Optical Compatibility with Standard Plate Readers

The AMC fluorophore released from β-Ala-AMC·TFA exhibits excitation at 340–360 nm and emission at 440–460 nm , which aligns precisely with the standard DAPI filter cube (Ex ~350 nm, Em ~460 nm) and common fluorescence microplate reader configurations. By contrast, alternative fluorophores such as rhodamine-110 (R110)-based β-alanine conjugates require FITC-compatible optics (Ex ~490 nm, Em ~520 nm) , which may not be available on all instrument platforms.

fluorescence detection microplate reader optical compatibility high-throughput screening

Verified Application Scenarios and Advantages


Rapid P. aeruginosa Identification in Clinical Samples

β-Ala-AMC·TFA enables fluorogenic detection of BAP activity directly in processed sputum samples, providing species-level discrimination of P. aeruginosa within 6 hours in liquid broth format—substantially faster than the 18–72 hours required by chromogenic BAP substrates such as 1-pentylresorufamine (PRF) [1]. The fluorogenic readout (Ex/Em 340–360/440–460 nm) maintains sensitivity in turbid clinical sample matrices where chromogenic pNA substrates would suffer from high background absorbance [2].

Food Safety Screening for Spoilage Organisms

The demonstrated BAP activity in Pseudomonas fluorescens, Pseudomonas mendocina, Serratia liquefaciens, and Ochrobactrum anthropi supports the use of β-Ala-AMC·TFA as a fluorogenic indicator in food microbiology [1]. Integration into liquid enrichment broths enables real-time fluorescence monitoring of spoilage organism proliferation without the need for colony isolation on solid agar, reducing time-to-result compared to plate-based chromogenic methods [2].

High-Throughput Inhibitor Screening

The TFA salt's ≥98% purity and DMSO solubility (≥10 mg/mL) facilitate preparation of reproducible substrate stock solutions for 384-well microplate-based inhibitor screening campaigns against recombinant BAP [1]. The real-time kinetic AMC fluorescence signal enables determination of IC50 values and mechanism-of-action studies (competitive vs. uncompetitive inhibition) without stopping the reaction, compatible with automated liquid-handling platforms [1][2].

Kinetic Characterization of β-Amino Acid Aminopeptidases

β-Ala-AMC·TFA serves as a defined substrate for determining kinetic constants (Km, kcat, kcat/Km) of purified BAP or β-peptidyl aminopeptidase preparations from P. aeruginosa PAO1 [1]. The compound's direct amide bond linkage (lacking a self-immolative spacer) simplifies kinetic analysis by eliminating the need to account for linker-elimination rate constants in Michaelis-Menten modeling, providing truer kinetic parameters for the enzymatic cleavage step [2].

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